REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:14][CH2:12][C:11]1[C:2]([Cl:1])=[C:3]([CH:8]=[CH:9][C:10]=1[Cl:13])[C:4]([O:6][CH3:7])=[O:5]
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Name
|
|
Quantity
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84 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=C1C)Cl
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Name
|
|
Quantity
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67.6 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating for 3.5 hours
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Duration
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3.5 h
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled
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Type
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FILTRATION
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Details
|
the resulting precipitate was filtered off with suction
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
the resulting residue was triturated with methyl tert-butyl ether
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Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=C(C(=O)OC)C=CC1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |